N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 403.4 g/mol .
This compound is classified under quinazoline derivatives, which are known for their diverse pharmacological activities. The specific structure includes a fluorobenzyl group and a methoxyphenyl moiety, contributing to its unique properties and biological activities. The compound's CAS number is 1144429-26-4, which allows for its identification in chemical databases .
The synthesis of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be achieved through various methods. One common approach involves the condensation of substituted phenyl hydrazines with appropriate aromatic aldehydes in the presence of acidic conditions. For instance, a mixture of N'-(2-(1H-indol-3-yl)acetyl)-2-(methylamino)benzohydrazide and an aromatic aldehyde in absolute ethanol acidified with glacial acetic acid can be refluxed for several hours to yield the desired product .
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yield and purity. Techniques like recrystallization from solvents (e.g., ethanol/water mixtures) are often employed to purify the final product after synthesis .
The molecular structure of N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide features a quinazoline core with various substituents that enhance its biological activity. The fluorobenzyl group is attached at one nitrogen atom while the carboxamide group is positioned at the 7th position of the quinazoline ring.
The structural data can be summarized as follows:
N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions typical for quinazoline derivatives. These may include nucleophilic substitutions, hydrolysis, and potential cyclization reactions depending on the presence of reactive functional groups in its structure.
The reactions are often facilitated by catalysts or specific reagents that promote the desired transformations while minimizing side reactions. For example, coupling agents or protecting groups may be used during synthesis to ensure selectivity and yield .
The mechanism of action for N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The presence of the fluorine atom may enhance lipophilicity, allowing better cell membrane penetration.
Studies have shown that quinazoline derivatives can inhibit certain kinases involved in inflammatory responses or tumor growth, suggesting that this compound may exhibit similar mechanisms through competitive inhibition or allosteric modulation .
While specific physical properties such as melting point and boiling point are not readily available for N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, it is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic groups.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The presence of functional groups such as carboxamide suggests potential for hydrogen bonding interactions which could influence solubility and reactivity .
N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is primarily investigated for its scientific uses in medicinal chemistry, particularly in developing new anti-inflammatory and anticancer agents. Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic applications .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6